molecular formula C19H19N3O3 B12175922 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide

Cat. No.: B12175922
M. Wt: 337.4 g/mol
InChI Key: YMUROVRRIDXDLR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The systematic IUPAC name N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide provides a complete description of the compound’s molecular architecture. Breaking down the nomenclature:

  • Parent structure : The piperidine ring (a six-membered amine heterocycle) serves as the foundational framework.
  • Substituent at position 1 : A 1H-indol-2-ylcarbonyl group, where the indole moiety (a bicyclic structure comprising a benzene ring fused to a pyrrole) is attached via a carbonyl group to the piperidine nitrogen.
  • Substituent at position 4 : A furan-2-carboxamide group, consisting of a furan ring (a five-membered oxygen-containing heterocycle) linked to a carboxamide functional group.

The structural interpretation reveals three critical domains:

  • Indole-piperidine linkage : The indole’s 2-position carbonyl group forms an amide bond with the piperidine’s nitrogen, creating a planar conjugated system that may influence electronic interactions.
  • Furan-carboxamide moiety : The furan’s 2-position carboxamide group introduces polarity and hydrogen-bonding potential, which could enhance solubility or target binding.
  • Stereochemical considerations : The piperidine ring’s chair conformation and substituent orientations at positions 1 and 4 may affect molecular rigidity and spatial interactions.
Structural Feature Position Functional Role
Piperidine core Central scaffold Provides structural rigidity and basicity
1H-indol-2-ylcarbonyl group N1 substituent Enhances aromatic stacking interactions
Furan-2-carboxamide C4 substituent Introduces hydrogen-bonding capacity

CAS Registry Number and Alternative Chemical Designations

As of current data, the CAS Registry Number for this compound remains unassigned in public chemical databases. This gap reflects its status as a research-focused compound without commercial or industrial applications. Alternative designations include:

  • Research codes : EVT-12298429 (analogous to EvitaChem’s naming conventions for similar indole-piperidine derivatives).
  • Simplified abbreviations : Indole-Furan-Piperidine Carboxamide (descriptive name emphasizing core structural elements).
  • IUPAC variants : N-(1-{[(1H-indol-2-yl)carbonyl]amino}piperidin-4-yl)furan-2-carboxamide (alternative punctuation format).

The absence of standardized identifiers underscores the compound’s primary use in academic investigations rather than regulated pharmaceutical contexts.

Molecular Formula and Weight Analysis

The molecular formula C₁₉H₁₉N₃O₃ derives from the summation of constituent atoms:

  • Carbon (C) : 19 atoms (12 from indole, 5 from piperidine, 2 from furan).
  • Hydrogen (H) : 19 atoms (distributed across aromatic and aliphatic regions).
  • Nitrogen (N) : 3 atoms (1 from piperidine, 1 from indole, 1 from carboxamide).
  • Oxygen (O) : 3 atoms (2 from carbonyl groups, 1 from furan).

The molecular weight calculates as follows:
$$
\text{MW} = (19 \times 12.01) + (19 \times 1.01) + (3 \times 14.01) + (3 \times 16.00) = 337.37 \, \text{g/mol}
$$

Property Value Significance
Molecular formula C₁₉H₁₉N₃O₃ Defines elemental composition
Molecular weight 337.37 g/mol Critical for spectroscopic characterization
Unsaturation index 12 Indicates aromatic rings and double bonds

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]furan-2-carboxamide

InChI

InChI=1S/C19H19N3O3/c23-18(17-6-3-11-25-17)20-14-7-9-22(10-8-14)19(24)16-12-13-4-1-2-5-15(13)21-16/h1-6,11-12,14,21H,7-10H2,(H,20,23)

InChI Key

YMUROVRRIDXDLR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CO2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Indole Moiety Synthesis

The indole core is constructed using Fischer indole synthesis :

  • Reagents : Phenylhydrazine derivatives react with α-keto acids (e.g., pyruvic acid) under acidic conditions (HCl, H2_2SO4_4).

  • Conditions : Reflux in ethanol/water (3:1) at 80–100°C for 12–24 hours.

  • Yield : 68–82% after recrystallization from ethyl acetate/hexane.

Alternative route : Suzuki-Miyaura coupling of 2-bromoindole precursors with boronic acids achieves substituent diversity.

Piperidine Functionalization

The piperidine ring is modified at the 4-position through:

  • Nucleophilic displacement : 4-Chloropiperidine reacts with sodium azide (NaN3_3) in DMF at 60°C to form 4-azidopiperidine.

  • Reductive amination : 4-Piperidone treated with benzylamine and NaBH3_3CN in methanol yields N-benzylpiperidin-4-amine (85% yield).

Key data :

Reaction TypeReagentsSolventTemperatureYield
Azide substitutionNaN3_3, DMFDMF60°C78%
Reductive aminationNaBH3_3CN, MeOHMeOHRT85%

Carboxamide Coupling

The furan-2-carboxamide group is introduced via:

  • Acyl chloride route :

    • Furan-2-carboxylic acid → furan-2-carbonyl chloride (SOCl2_2, 0°C, 2 hours).

    • React with piperidin-4-amine in dichloromethane (DCM) with triethylamine (Et3_3N).

    • Yield: 72% after column chromatography (SiO2_2, hexane/EtOAc 4:1).

  • Carbodiimide-mediated coupling :

    • Use EDCI/HOBt in DCM with N,N-diisopropylethylamine (DIPEA).

    • Reaction time: 18 hours at room temperature.

    • Yield: 81%.

Comparative analysis :

MethodCoupling AgentBaseSolventYield
Acyl chlorideSOCl2_2Et3_3NDCM72%
EDCI/HOBtEDCI/HOBtDIPEADCM81%

Analytical Characterization

Spectroscopic Data

  • 1H^1H-NMR (400 MHz, CDCl3_3): δ 7.62 (d, J = 7.8 Hz, 1H, indole H-4), 7.35–7.28 (m, 2H, furan H-3/H-4), 4.21 (q, J = 6.5 Hz, 2H, piperidine CH2_2).

  • IR (KBr): ν = 1675 cm1^{-1} (C=O stretch), 1540 cm1^{-1} (N-H bend).

  • MS (ESI+): m/z 413.2 [M+H]+^+.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2_2O 70:30) shows >98% purity at 254 nm.

Process Optimization

Yield Enhancement Strategies

  • Microwave-assisted synthesis : Reduces coupling reaction time from 18 hours to 45 minutes (yield increase: 78% → 86%).

  • Catalytic additives : DMAP (4-dimethylaminopyridine) improves acylation efficiency by 12%.

Solvent and Temperature Effects

SolventTemperatureReaction TimeYield
DCMRT18 h81%
THF40°C6 h74%
DMF0°C2 h68%

Industrial-Scale Considerations

Cost-Effective Reagents

  • Replace EDCI with DCC (dicyclohexylcarbodiimide): Lowers reagent cost by 40% with comparable yields (79%).

  • Recyclable catalysts: Immobilized HOBt on silica gel reduces waste.

Challenges and Solutions

Byproduct Formation

  • Issue : N,O-bis-acylation during carboxamide coupling (5–8% yield loss).

  • Solution : Use bulkier bases (e.g., DIPEA over Et3_3N) to suppress over-reaction.

Stereochemical Control

  • Racemization : Occurs at the piperidine C-4 position during acyl chloride reactions.

  • Mitigation : Low-temperature (−20°C) reactions with slow reagent addition .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide exhibit significant antitumor properties. Studies have demonstrated that these compounds can inhibit the growth of cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : The compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells.
  • Target Interaction : Preliminary studies suggest interactions with G protein-coupled receptors and other signaling pathways crucial for cancer cell survival.

Neurological Applications

The structural components of this compound indicate potential neuroactive properties:

  • Pain Modulation : Similar compounds have been explored as multitarget analgesics, aiming to interact with multiple receptors involved in pain pathways.
  • Cognitive Enhancement : There is ongoing research into the effects of such compounds on cognitive functions, potentially aiding in conditions like Alzheimer's disease .

Drug Development Scaffold

The compound serves as an effective scaffold for the design of novel drugs due to its ability to be modified while retaining biological activity:

  • Multitarget Drugs : By modifying the functional groups attached to the piperidine or indole moieties, researchers can develop drugs that target multiple receptors simultaneously, enhancing therapeutic efficacy and reducing side effects.

Case Study 1: Antitumor Properties

A study investigating the antitumor effects of related compounds found that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines. The mechanism was attributed to their ability to inhibit key signaling pathways involved in tumor growth and metastasis.

Case Study 2: Pain Management

Research on piperidine derivatives highlighted their potential as analgesics by demonstrating binding affinities to opioid receptors comparable to established pain medications. These findings suggest that this compound could be developed into a new class of pain management drugs.

Comparative Analysis Table

Compound NameStructureNotable Features
N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamideStructurePotentially similar biological activity
N-[1-(2-methylpiperidin-4-yl)]furan-2-carboxamideStructureKnown for neuroactive properties
2-(1H-indol-3-yl)-2oxo-acetamidesStructureEstablished therapeutic applications

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Key Structural Differences

The compound’s structure diverges from typical fentanyl analogs in two critical regions:

  • Piperidine Substitution : The 1-position of the piperidine ring is modified with a 1H-indol-2-ylcarbonyl group instead of the phenethyl group found in furanylfentanyl or the methoxyethyl group in other derivatives (e.g., ).
  • Amide Substituent : The furan-2-carboxamide group replaces the phenyl or acrylamide moieties seen in regulated fentanyl analogs (e.g., acryloylfentanyl, ).

Comparison Table: Structural and Pharmacological Features

Compound Name (IUPAC) Key Structural Features Receptor Affinity (vs. Fentanyl) Potency (vs. Fentanyl) Legal Status (2025) References
N-[1-(1H-Indol-2-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide Indole-2-carbonyl, furan-2-carboxamide Unknown (presumed μ-opioid) Not reported Unregulated (novel design)
Furanylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide) Phenethyl, phenyl, furan-2-carboxamide High μ-opioid affinity Similar to fentanyl Schedule I (1961 Convention)
Acryloylfentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacrylamide) Phenethyl, acrylamide Moderate μ-opioid affinity ~1/4th of fentanyl Schedule I (EMCDDA, 2017)
Butyrfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide) Phenethyl, butanamide Low μ-opioid affinity ~1/10th of fentanyl Schedule I (UNODC)
Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide) Phenethyl, 2-fluorophenyl, methoxyacetamide High μ-opioid affinity Similar to fentanyl Schedule I (1961 Convention)

Pharmacological Implications

  • Indole Substitution: The indole-2-carbonyl group may alter receptor binding kinetics compared to phenethyl derivatives.
  • Furan vs. Other Amides : The furan ring’s electron-rich nature may influence metabolic stability. Furanylfentanyl, for example, undergoes cytochrome P450-mediated oxidation, leading to toxic metabolites . The indole-containing compound’s metabolic pathway remains speculative but could involve N-dealkylation or hydroxylation.

Toxicity and Regulatory Landscape

  • Novelty and Avoidance of Controls: The absence of regulatory mentions () suggests this compound may evade current legal frameworks, similar to how furanylfentanyl emerged before being controlled in 2017 .
  • Risk Projection: Structural analogs like furanylfentanyl are associated with high overdose mortality due to potency and respiratory depression . The indole derivative’s safety profile is unknown but warrants caution given precedents.

Biological Activity

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C19H19N3O3C_{19}H_{19}N_{3}O_{3} and a molecular weight of 337.4 g/mol. Its structure features a furan ring, a piperidine ring, and an indole moiety, which contribute to its diverse interactions within biological systems.

Kinase Inhibition

One of the primary areas of interest regarding this compound is its role as a kinase inhibitor . Kinases are critical in various signaling pathways that regulate cell proliferation and survival. Studies indicate that this compound can inhibit specific kinases involved in cancer progression, positioning it as a candidate for cancer therapeutics.

Enzyme Interaction

Research has shown that derivatives with similar structures can inhibit enzymes like adenylyl cyclase in Giardia lamblia, suggesting that this compound may also target specific enzymes related to metabolic pathways. This interaction could have implications for metabolic regulation and treatment of metabolic disorders.

Biological Activity Overview

Activity Description
Kinase Inhibition Inhibits kinases involved in cancer signaling pathways.
Enzyme Inhibition Potential to inhibit adenylyl cyclase, affecting metabolic processes.
Anticancer Potential Modulates pathways associated with cell proliferation, offering therapeutic avenues.

Anticancer Studies

In preclinical studies, compounds structurally related to this compound have demonstrated significant anticancer activity. For instance, one study highlighted its effectiveness against various cancer cell lines by inducing apoptosis through kinase pathway modulation.

Metabolic Regulation

Another study investigated the compound's potential in regulating metabolic enzymes. The findings suggested that it could influence glucose metabolism and lipid profiles, indicating possible applications in treating diabetes or obesity-related conditions.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Features Unique Aspects
N-(piperidin-4-yl)-1H-pyrrole-2-carboxamideContains a pyrrole ring instead of indoleSpecific inhibition of adenylyl cyclase
N-[1-(furan-2-carbonyl)piperidin-4-yl]-1H-indoleSimilar furan and piperidine structureFocused on different biological targets
5-fluoro-N-(piperidinyl)indole carboxamideFluorinated variant with similar core structureEnhanced potency due to fluorine substitution

Q & A

[Basic] What synthetic routes are recommended for N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

Core formation : Activate indole-2-carboxylic acid to its chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under nitrogen.

Amide coupling : React the activated indole-2-carbonyl chloride with 4-aminopiperidine in DCM at 0°C for 2 hours, followed by 12 hours at room temperature .

Furan attachment : Introduce furan-2-carboxamide via a second coupling step using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in tetrahydrofuran (THF).
Optimization : Yield (60–75%) and purity (>95%) are improved by:

  • Strict temperature control during exothermic reactions.
  • Using triethylamine (TEA) as a proton scavenger .
  • Purification via silica gel column chromatography (ethyl acetate/hexane gradient) .

[Basic] Which spectroscopic techniques are critical for structural confirmation, and what key data should researchers prioritize?

TechniquePurposeKey Data
¹H/¹³C-NMR Confirm connectivityIndole H (δ 7.1–7.8 ppm), furan H (δ 6.3–7.4 ppm), piperidine CH₂ (δ 1.5–3.0 ppm), carbonyl C=O (δ 165–175 ppm) .
HRMS Molecular weight[M+H]⁺ peak matching calculated mass (e.g., m/z 377.4 for C₂₀H₂₀N₂O₃) .
IR Functional groupsAmide C=O stretch (1650–1750 cm⁻¹), indole N-H bend (~3400 cm⁻¹) .

[Advanced] How can researchers design experiments to elucidate CNS receptor interactions?

  • In vitro :
    • Radioligand binding : Use μ-opioid receptor (MOR) membranes with [³H]DAMGO. Calculate Ki values via displacement curves (0.1 nM–10 μM) .
    • Functional assays : Measure GTPγS binding to confirm agonist/antagonist activity .
  • In vivo :
    • Analgesia models : Tail-flick test (mice, 0.1–10 mg/kg s.c.) with dose-response analysis .
    • Metabolic stability : Use human hepatocytes to assess hepatic clearance .

[Advanced] How should discrepancies between computational and experimental binding data be resolved?

Validate computational models : Compare docking results (e.g., AutoDock Vina) with mutagenesis studies on receptor binding pockets .

Orthogonal assays : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Analyze stereochemistry : Ensure correct enantiomer synthesis, as chirality impacts affinity (e.g., piperidine conformation) .

[Basic] What purification techniques effectively isolate the compound, and how is purity validated?

  • Column chromatography : Silica gel with ethyl acetate/hexane (30:70 to 70:30 gradient) .
  • Recrystallization : Use ethanol/water mixtures for crystalline product .
  • Purity validation :
    • HPLC (C18 column, acetonitrile/water, >95% purity) .
    • Melting point consistency (±2°C range) .

[Advanced] How do structural modifications to indole/furan moieties impact pharmacological profiles?

ModificationImpactTools
Indole substitution Alters receptor selectivity (e.g., 5-MeO increases MOR affinity) .DFT calculations, CoMFA .
Furan replacement Affects metabolic stability (e.g., thiophene reduces CYP3A4 degradation) .Molecular dynamics simulations .

[Advanced] What methodologies identify metabolic products in preclinical models?

In vitro metabolism : Incubate with human liver microsomes (HLMs) + NADPH.

LC-HRMS : Detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Stable isotope labeling : Track metabolic pathways using ¹³C-labeled compound .

[Advanced] How to address synthetic yield discrepancies across studies?

  • Design of Experiments (DOE) : Screen variables (temperature, solvent, catalyst ratio) via factorial design .
  • Replicate literature conditions : Use identical reagents (e.g., anhydrous DCM vs. technical grade) .
  • Characterize intermediates : NMR/MS analysis at each step to identify side reactions .

[Advanced] What approaches assess chemical stability under physiological conditions?

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24h) and analyze via HPLC .
  • Light/heat stress : Accelerated stability testing (40°C/75% RH, 1 month) .
  • Plasma stability : Incubate in rat plasma (37°C, 4h) to measure degradation half-life .

[Advanced] Which assays evaluate opioid receptor affinity and analgesic efficacy?

  • Affinity : Competitive binding assays with CHO cells expressing human MOR/KOR .
  • Efficacy :
    • In vitro : cAMP inhibition assay (IC₅₀ < 10 nM indicates potent agonist) .
    • In vivo : Hot-plate test (rats, ED₅₀ calculation) .

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